

# Ophiopogonoside A CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ophiopogonoside A*

Cat. No.: B1259875

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## Ophiopogonoside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Ophiopogonoside A** is a sesquiterpene glycoside isolated from plants of the *Ophiopogon* and *Liriope* genera. While detailed research on the specific biological activities of

**Ophiopogonoside A** is limited, the extracts of its source plants, particularly *Ophiopogon japonicus*, have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides the fundamental chemical information for **Ophiopogonoside A** and explores the broader context of the bioactive compounds found in *Ophiopogon japonicus*, including relevant experimental protocols and potential signaling pathways.

## Chemical and Physical Properties of Ophiopogonoside A

**Ophiopogonoside A** is a cis-eudesmane sesquiterpene glycoside. The fundamental chemical identifiers for this compound are summarized in the table below.

Property	Value
CAS Number	791849-22-4
Molecular Formula	C <sub>21</sub> H <sub>38</sub> O <sub>8</sub>
Molecular Weight	418.52 g/mol
IUPAC Name	(2R,3R,4S,5S,6R)-2- [[[(1R,2S,4aR,5R,8S,8aR)-5,8-dihydroxy-4a,8- dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a- octahydronaphthalen-1-yl]oxy]-6- (hydroxymethyl)oxane-3,4,5-triol

## Biological Activities of Compounds from *Ophiopogon japonicus*

While specific quantitative data on the biological activity of **Ophiopogonoside A** is not readily available in published literature, numerous studies have investigated the therapeutic potential of extracts from *Ophiopogon japonicus* and other isolated constituents. These studies provide a basis for potential future research into **Ophiopogonoside A**.

### Anti-inflammatory Activity

Several compounds isolated from *Ophiopogon japonicus* have demonstrated significant anti-inflammatory effects. For instance, in a study utilizing lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, various homoisoflavonoids and other compounds showed inhibitory effects on the production of nitric oxide (NO) and pro-inflammatory cytokines.<sup>[1][2]</sup>

Table 1: Anti-inflammatory Activity of Compounds from *Ophiopogon japonicus*

Compound	Assay	Endpoint	IC <sub>50</sub> Value (µg/mL)
4'-O-Demethylophiopogonanone E	Inhibition of IL-1β production	Cytokine Production	32.5 ± 3.5
4'-O-Demethylophiopogonanone E	Inhibition of IL-6 production	Cytokine Production	13.4 ± 2.3
Palmitic acid	Inhibition of NO production	NO Production	33.4 ± 2.9
Desmethylophiopogonone B	Inhibition of NO production	NO Production	14.1 ± 1.5
5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl)chromone	Inhibition of NO production	NO Production	10.9 ± 0.8

Data from a study on compounds isolated from the rhizome of *Ophiopogon japonicus*.[\[1\]](#)[\[2\]](#)

## Antioxidant Activity

The antioxidant potential of *Ophiopogon japonicus* root extracts has been attributed to its homoisoflavonoid content.[\[3\]](#) In various in-vitro assays, compounds such as methylophiopogonanone A and B have shown potent radical scavenging activity.[\[3\]](#)

## Neuroprotective Effects

Polysaccharide extracts from *Radix Ophiopogonis* have been shown to alleviate MPP<sup>+</sup>-induced injury in PC-12 cells, a common model for Parkinson's disease research. This protective effect is associated with the inhibition of oxidative stress and the Notch signaling pathway.

## Experimental Protocols

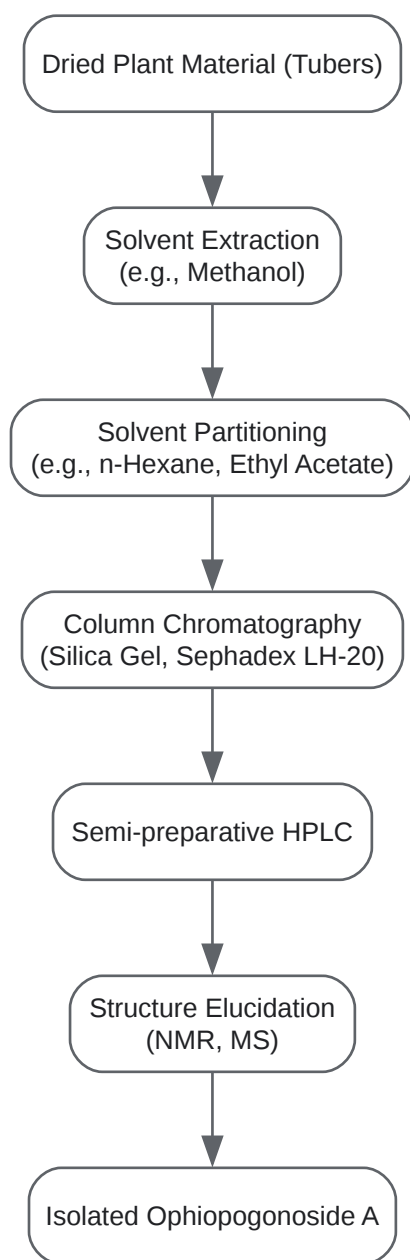
Detailed experimental protocols specifically utilizing **Ophiopogonoside A** are not extensively documented. However, the following sections describe general methodologies commonly

employed in the research of bioactive compounds from *Ophiopogon japonicus*.

## Isolation and Purification of Sesquiterpene Glycosides

A general procedure for the isolation of sesquiterpene glycosides from *Liriope muscari* and *Ophiopogon japonicus* involves the following steps:

- **Extraction:** The dried and powdered tubers are extracted with a solvent such as methanol or ethanol.
- **Solvent Partitioning:** The crude extract is then partitioned with solvents of varying polarity, such as n-hexane and ethyl acetate, to separate compounds based on their solubility.
- **Chromatography:** The resulting fractions are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.
- **Final Purification:** Final purification is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).
- **Structure Elucidation:** The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).<sup>[4][5]</sup>



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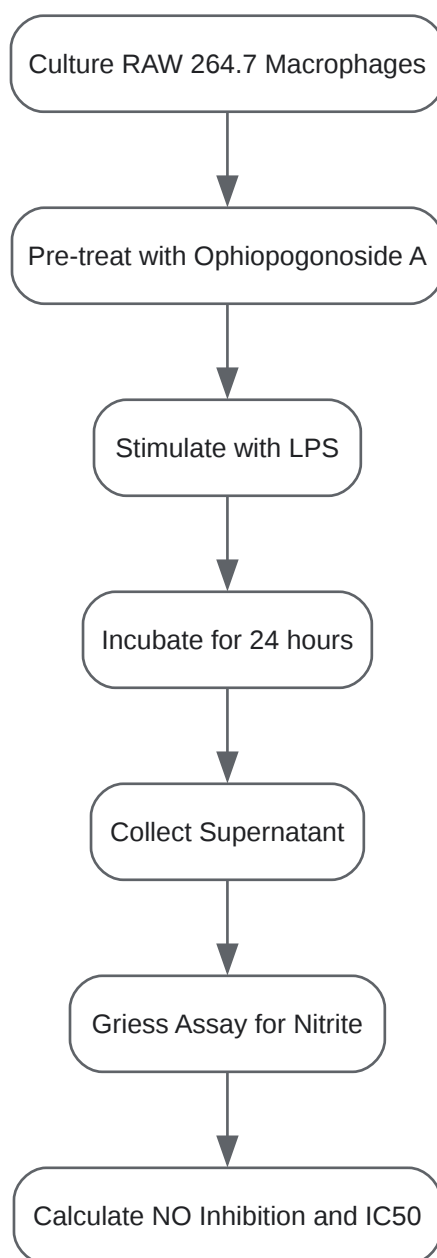
General workflow for the isolation of **Ophiopogonaside A**.

## Anti-inflammatory Activity Assay (in vitro)

This protocol describes the assessment of anti-inflammatory activity by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

- Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

- **Cell Viability Assay:** To rule out cytotoxicity, cells are treated with various concentrations of the test compound for 24 hours, and cell viability is assessed using an MTT assay.
- **LPS Stimulation:** Cells are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1  $\mu\text{g/mL}$ ) for 24 hours to induce an inflammatory response.
- **Nitric Oxide Measurement:** The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
- **Data Analysis:** The percentage of NO inhibition is calculated relative to the LPS-treated control group. The  $\text{IC}_{50}$  value is determined from the dose-response curve.



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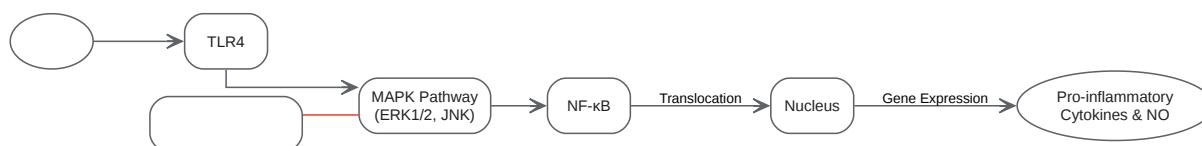
Workflow for in vitro anti-inflammatory activity assay.

## Signaling Pathways

Direct evidence of **Ophiopogonoside A** modulating specific signaling pathways is currently lacking. However, research on other constituents of *Ophiopogon japonicus* provides insights into potential mechanisms of action.

## MAPK and NF-κB Signaling Pathways

The anti-inflammatory effects of some homoisoflavonoids from *Ophiopogon japonicus* have been linked to the inhibition of the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] This, in turn, can suppress the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.



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Inhibition of MAPK/NF-κB pathway by *O. japonicus* compounds.

## Conclusion and Future Directions

**Ophiopogonoside A** is a structurally characterized natural product with potential for further pharmacological investigation. While direct evidence of its biological activity is currently limited, the well-documented therapeutic properties of its source plant, *Ophiopogon japonicus*, suggest that **Ophiopogonoside A** may contribute to these effects. Future research should focus on isolating sufficient quantities of **Ophiopogonoside A** to perform comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Such studies would be invaluable for drug development professionals seeking to explore novel therapeutic agents from natural sources.

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- To cite this document: BenchChem. [Ophiopogonoside A CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1259875#ophiopogonoside-a-cas-number-and-molecular-formula]

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